Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride
Overview
Description
Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the construction of the pyridine ring. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.
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Step 1: Synthesis of the Furan Ring
- Starting material: 2,5-dimethylfuran
- Reagents: Bromine, Sodium hydroxide
- Conditions: Reflux in an organic solvent
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Step 2: Construction of the Pyridine Ring
- Starting material: 2,5-dimethylfuran derivative
- Reagents: Ammonium acetate, Acetic acid
- Conditions: Heating under reflux
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Step 3: Esterification and Hydrochloride Formation
- Starting material: Pyridine-furan derivative
- Reagents: Methanol, Hydrochloric acid
- Conditions: Reflux in methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromic acid
Reduction: Sodium borohydride, Lithium aluminum hydride
Substitution: Halogenating agents, Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate
- Octahydrofuro[3,2-b]pyridine derivatives
- Furan-pyridine fused ring compounds
Uniqueness
Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
Properties
IUPAC Name |
methyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-6-3-4-8-7(11-6)5-9(14-8)10(12)13-2;/h6-9,11H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPOVKZKNFHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(N1)CC(O2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803561-13-8 | |
Record name | Furo[3,2-b]pyridine-2-carboxylic acid, octahydro-5-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803561-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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